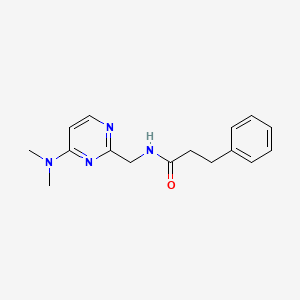
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-phenylpropanamide, also known as DMAPT, is a synthetic compound that has gained attention in scientific research due to its potential as an anticancer agent. DMAPT belongs to a class of compounds called arylidene malononitriles, which have been shown to have antitumor activity.
Applications De Recherche Scientifique
Biological Effects and Environmental Toxicology
Research has extensively studied the biological effects and environmental toxicology of related compounds, focusing on their commercial importance and the biological consequences of exposure. For instance, Kennedy (2001) reviews the toxicology of various acetamide and formamide derivatives, underscoring the ongoing commercial relevance and expanding knowledge on biological responses to these compounds (Kennedy, 2001).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands, such as N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole, for in vivo measurement of amyloid in Alzheimer's disease patients' brains illustrates the application of related compounds in neuroscience and diagnostic imaging. These studies have led to breakthroughs in understanding pathophysiological mechanisms and early detection of Alzheimer's disease, showcasing the compound's potential in evaluating new therapies (Nordberg, 2008).
Synthesis and Anti-inflammatory Activity of Pyrimidine Derivatives
The synthesis and evaluation of pyrimidine derivatives, including tetrahydropyrimidine, have shown promising anti-inflammatory activity. This underscores the potential of such compounds in designing new therapeutic agents targeting inflammation-related disorders. The detailed synthesis processes and biological evaluations highlight the significant role of pyrimidine scaffolds in medicinal chemistry and drug design (Gondkar, Deshmukh, & Chaudhari, 2013).
Pyrimidine Analogs in Medicinal Chemistry
A comprehensive review by JeelanBasha and Goudgaon (2021) on pyrimidine analogs emphasizes their wide-ranging pharmacological activities, including anticancer, antiviral, and antibacterial effects. This review articulates the importance of pyrimidine compounds in the development of new drugs, showcasing the broad spectrum of activities that make this molecule an attractive scaffold for drug discovery (JeelanBasha & Goudgaon, 2021).
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-20(2)15-10-11-17-14(19-15)12-18-16(21)9-8-13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFNAQRSUKVDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2611271.png)
![3-nitro-10-oxo-6,6a,7,8,14,15-hexahydro-5H,10H-7,14-methanopyrido[1',2':5,6][1,5]diazocino[1,2-a]quinoline-6-carboxylic acid](/img/structure/B2611272.png)

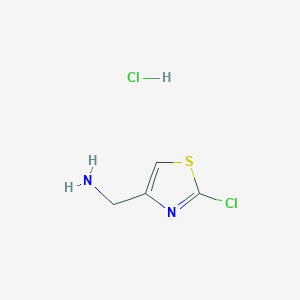


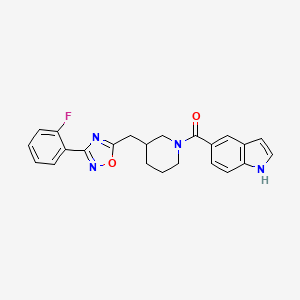
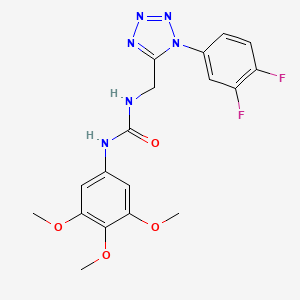

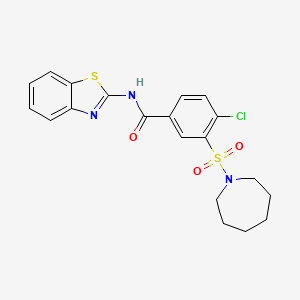
![N-(4-{[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2611286.png)
![(4-propyl-1,2,3-thiadiazol-5-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2611287.png)
![4-(4-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-oxobutanamide](/img/structure/B2611288.png)
![Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2611289.png)